molecular formula C13H10N2O B1456744 6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 95874-01-4

6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No. B1456744
CAS RN: 95874-01-4
M. Wt: 210.23 g/mol
InChI Key: GYOAAIHGHIQWPM-UHFFFAOYSA-N
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Description

6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a compound that is an allosteric modulator of the M4 muscarinic acetylcholine receptor .


Synthesis Analysis

Various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones are synthesized by the reaction of the corresponding 7-hydroxy derivatives with nucleophiles involving active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions .


Molecular Structure Analysis

The pyrrolopyrazine scaffold is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .


Chemical Reactions Analysis

The title reaction is readily achieved with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst to afford 7-alkylated derivatives in good yields. The present reaction involving intramolecular double-alkylation at C-7 and N-6 with dihalides leads to novel fused heterocyclic systems .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 134.14 and is a solid at room temperature. It should be stored in a dry place .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

  • Summary of the Application : Compounds with a pyrrolopyrazine scaffold, which includes 6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, have been found to exhibit a wide range of biological activities. These include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . They have been isolated from various sources, including plants, microbes, soil, and marine life .
  • Methods of Application or Experimental Procedures : The synthesis of these compounds often involves various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For example, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones can be synthesized by reacting the corresponding 7-hydroxy derivatives with nucleophiles under acidic or basic conditions .
  • Results or Outcomes : The biological activities of these compounds vary depending on their structure. For instance, pyrrolo[1,2-a]pyrazine derivatives have shown more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives have shown more activity on kinase inhibition .

Neurological and Psychiatric Disorders Treatment

  • Summary of the Application : Compounds similar to 6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one have been used in the potential treatment or prevention of neurological and psychiatric disorders. These compounds act on M4 muscarinic acetylcholine receptors .

Synthetic Chemistry

  • Summary of the Application : The compound is used in synthetic chemistry for the creation of various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones .
  • Methods of Application or Experimental Procedures : The synthesis involves the reaction of the corresponding 7-hydroxy derivatives with nucleophiles involving active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions .
  • Results or Outcomes : The products obtained have been demonstrated to give a 7-methylene derivative and fused tricyclic derivatives .

Oxidation Reactions

  • Summary of the Application : The compound has been used in oxidation reactions .

Treatment or Prevention of Neurological and Psychiatric Disorders

  • Summary of the Application : Compounds similar to 6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one have been used in the potential treatment or prevention of neurological and psychiatric disorders. These compounds act on M4 muscarinic acetylcholine receptors .

Direct Oxidation of Substituted Benzylpyridines and 2-Ethylpyridine

  • Summary of the Application : The compound has been used in direct oxidation of substituted benzylpyridines and 2-ethylpyridine .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

6-phenyl-7H-pyrrolo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-13-11-7-4-8-14-12(11)9-15(13)10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOAAIHGHIQWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=N2)C(=O)N1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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